(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 7-methylimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone can be compared with other similar compounds such as:
- (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(4-methylphenyl)methanone
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical and biological properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
853334-57-3 |
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Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
(4-bromophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3 |
InChI Key |
YPGMOKCSLDJKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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